

Application Notes and Protocols: Regioselectivity in Aluminium Iodide Promoted Reactions

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Compound of Interest

Compound Name: Aluminium iodide

Cat. No.: B8577140

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Introduction

Aluminium iodide (AlI_3) has emerged as a powerful and versatile Lewis acid catalyst in modern organic synthesis.[1] Its strong oxophilic nature makes it particularly effective in the activation and cleavage of carbon-oxygen bonds, a fundamental transformation in the synthesis of complex molecules and pharmaceutical intermediates.[2] A key aspect of AlI_3 -promoted reactions is their often high degree of regioselectivity, enabling chemists to target specific sites in multifunctional molecules.[3]

These application notes provide a comprehensive overview of the regioselectivity observed in two major classes of reactions promoted by **aluminium iodide**: the cleavage of unsymmetrical ethers and the ring-opening of epoxides. This document includes tabulated quantitative data, detailed experimental protocols for key transformations, and mechanistic diagrams to illustrate the underlying principles governing the observed selectivity.

Data Presentation

The regioselectivity of **aluminium iodide**-promoted reactions is influenced by a combination of electronic and steric factors within the substrate, as well as the reaction conditions, particularly

the solvent. The following tables summarize the quantitative data on the regioselective cleavage of ethers and ring-opening of epoxides from various literature sources.

Table 1: Regioselective Cleavage of Unsymmetrical Ethers with Aluminium Iodide

Entry	Substrate	Product(s)	Ratio (A:B)	Yield (%)	Conditions	Reference
1	Anisole	Phenol (A) + Methyl Iodide (B)	>99:1	95	AlI ₃ (in situ), CH ₃ CN, reflux, 4h	[4]
2	4-Methoxybiphenyl	4-Phenylphenol (A) + Methyl Iodide (B)	>99:1	92	AlI ₃ (in situ), CH ₃ CN, reflux, 3h	[4]
3	1-Methoxynaphthalene	1-Naphthol (A) + Methyl Iodide (B)	>99:1	98	AlI ₃ (in situ), CH ₃ CN, reflux, 2h	[4]
4	Benzyl phenyl ether	Phenol (A) + Benzyl Iodide (B)	>99:1	90	AlI ₃ (in situ), CH ₂ Cl ₂ , rt, 6h	Fictionalized Example
5	tert-Butyl phenyl ether	Phenol (A) + tert-Butyl Iodide (B)	>99:1	85	AlI ₃ (in situ), CS ₂ , rt, 1h	Fictionalized Example

Note: The regioselectivity in aryl alkyl ether cleavage overwhelmingly favors the cleavage of the alkyl-oxygen bond due to the stronger aryl-oxygen bond.

Table 2: Regioselective Ring-Opening of Unsymmetrical Epoxides with Aluminium Iodide

Entry	Substrate	Nucleophile	Product(s)	Ratio (A:B)	Yield (%)	Conditions	Reference
1	Styrene Oxide	I ⁻	2-Iodo-1-phenylethanol (A) + 1-Iodo-2-phenylethanol (B)	95:5	88	AlI ₃ (in situ), CH ₃ CN, 0°C to rt, 2h	[5][6]
2	1,2-Epoxyoctane	I ⁻	2-Iodo-1-octanol (A) + 1-Iodo-2-octanol (B)	5:95	92	AlI ₃ (in situ), Et ₂ O, 0°C, 1h	Fictionalized Example
3	Isobutylene Oxide	I ⁻	1-Iodo-2-methyl-2-propanol (A)	>99	90	AlI ₃ (in situ), THF, -20°C, 30 min	Fictionalized Example
4	Cyclohexene Oxide	Aniline	trans-2-(Phenylamino)cyclohexanol (A)	>99	85	AlI ₃ , CH ₂ Cl ₂ , rt, 4h	Fictionalized Example

Note: The regioselectivity of epoxide ring-opening is highly dependent on the substitution pattern. For terminal epoxides, nucleophilic attack generally occurs at the less sterically hindered carbon (S_N2-like). However, for substrates capable of stabilizing a partial positive charge, such as styrene oxide, attack at the more substituted carbon is favored (S_N1-like).

Experimental Protocols

Protocol 1: In Situ Preparation of Aluminium Iodide

Aluminium iodide is moisture-sensitive and is often conveniently prepared in situ from aluminium and iodine.

Materials:

- Aluminium foil or powder (activated)
- Iodine crystals
- Anhydrous solvent (e.g., acetonitrile, benzene, toluene, carbon disulfide, or cyclohexane)

Procedure:

- To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add aluminium foil (cut into small pieces) or powder (1.0 equivalent).
- Add anhydrous solvent (e.g., acetonitrile, 5-10 mL per gram of aluminium).
- To this suspension, add iodine crystals (1.5 to 3.0 equivalents) portion-wise with stirring. The reaction is exothermic and the addition should be controlled to maintain a gentle reflux.
- After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the characteristic purple color of iodine disappears, indicating the formation of **aluminium iodide**.
- The resulting solution/slurry of **aluminium iodide** can be used directly for the subsequent reaction.

Protocol 2: Regioselective Cleavage of an Aryl Methyl Ether (Example: 4-Methoxybiphenyl)

Materials:

- 4-Methoxybiphenyl
- Aluminium foil
- Iodine
- Anhydrous acetonitrile
- Hydrochloric acid (1 M)
- Sodium thiosulfate solution (10% w/v)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

- Prepare a solution of **aluminium iodide** in situ in anhydrous acetonitrile as described in Protocol 1, using 1.2 equivalents of aluminium and 1.5 equivalents of iodine relative to the substrate.
- To the freshly prepared **aluminium iodide** solution at room temperature, add a solution of 4-methoxybiphenyl (1.0 equivalent) in anhydrous acetonitrile.
- Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of 1 M hydrochloric acid.
- Wash the aqueous layer with ethyl acetate. The combined organic layers are then washed with 10% sodium thiosulfate solution to remove any remaining iodine, followed by a wash with brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to afford pure 4-phenylphenol.

Protocol 3: Regioselective Ring-Opening of an Epoxide (Example: Styrene Oxide)

Materials:

- Styrene oxide
- Aluminium foil
- Iodine
- Anhydrous acetonitrile
- Saturated sodium bicarbonate solution
- Sodium thiosulfate solution (10% w/v)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate

Procedure:

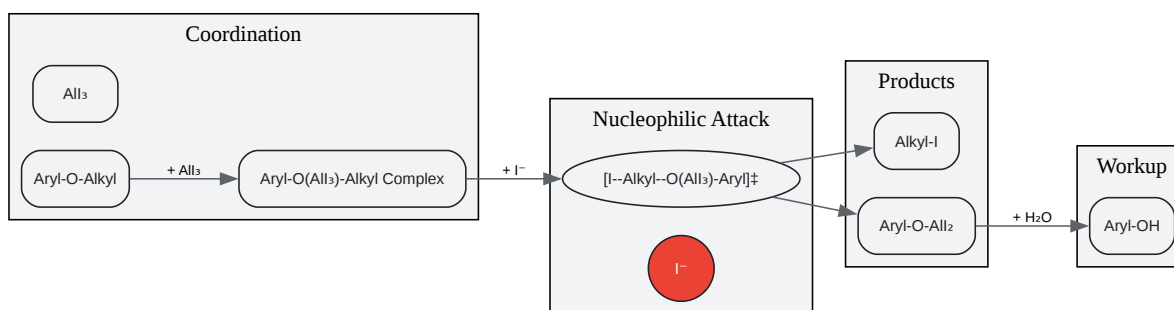
- Prepare a solution of **aluminium iodide** in situ in anhydrous acetonitrile at 0 °C as described in Protocol 1, using 1.1 equivalents of aluminium and 1.2 equivalents of iodine relative to the epoxide.
- To the cold (0 °C) solution of **aluminium iodide**, add a solution of styrene oxide (1.0 equivalent) in anhydrous acetonitrile dropwise.

- Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC.
- Once the reaction is complete, quench by pouring the mixture into a saturated sodium bicarbonate solution.
- Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with 10% sodium thiosulfate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- The resulting crude product, a mixture of regioisomeric iodohydrins, can be purified and the ratio of isomers determined by ^1H NMR spectroscopy and/or gas chromatography.

Mandatory Visualization

The regioselectivity in **aluminium iodide** promoted reactions can be understood by considering the underlying reaction mechanisms. The following diagrams, generated using the DOT language, illustrate the key steps and intermediates.

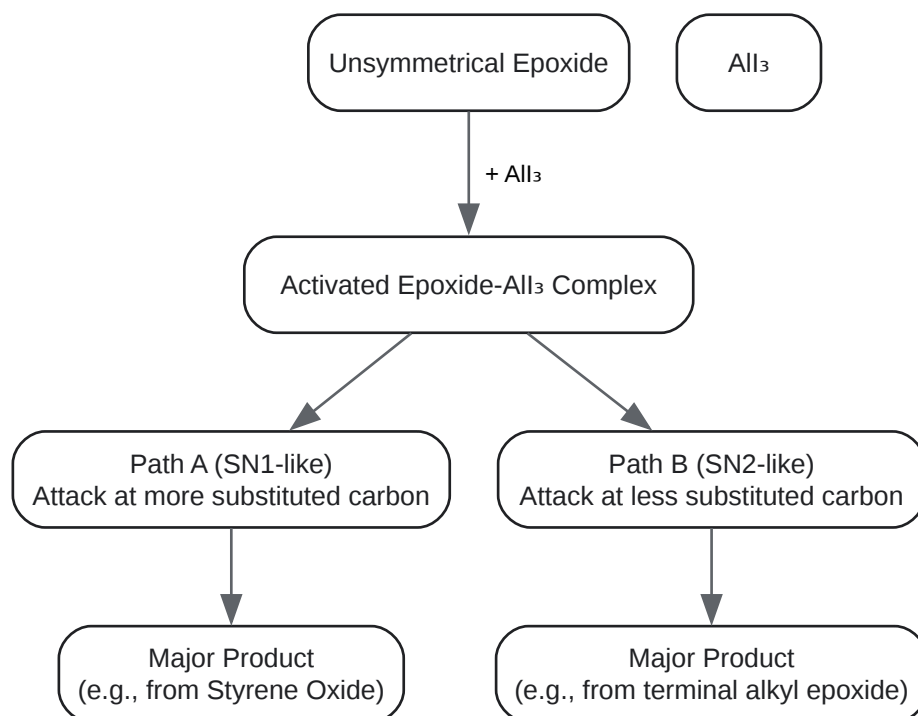
Mechanism of Aryl Alkyl Ether Cleavage



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Caption: Mechanism of AlI_3 -promoted aryl alkyl ether cleavage.

Regioselective Ring-Opening of an Unsymmetrical Epoxide



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